molecular formula C10H9NO B180331 7,8-dihydro-1H-furo[2,3-g]indole CAS No. 170728-95-7

7,8-dihydro-1H-furo[2,3-g]indole

Cat. No. B180331
M. Wt: 159.18 g/mol
InChI Key: JGMWGDRTILHBMM-UHFFFAOYSA-N
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Description

7,8-dihydro-1H-furo[2,3-g]indole is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 .


Molecular Structure Analysis

The molecular structure of 7,8-dihydro-1H-furo[2,3-g]indole consists of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The specific arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

The boiling point of 7,8-dihydro-1H-furo[2,3-g]indole is predicted to be 342.2±11.0 °C . Its density is predicted to be 1.304±0.06 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 17.52±0.20 .

Scientific Research Applications

  • Synthesis and Properties : The synthesis and properties of isomeric dioxodihydrobenzofuroindoles have been described, contributing to the understanding of their chemical behavior (Khoshtariya, Dzhashi, & Kurkovskaya, 2013).

  • Structural Analysis : Research on the synthesis and structures of benzo[cd]furo[2,3-f]indol-4(5H)-one derivatives has been conducted, providing insights into their molecular and crystal structures through X-ray diffraction studies (Davydenko et al., 2008).

  • Chemistry of Indole : Novel methods for the synthesis of furo[3,4-b]indoles and furo[3,4-b]pyrroles have been developed, expanding the range of indole derivatives and their potential applications (Gribble, 2004).

  • Dye Synthesis : Unsymmetrical dyes derived from 7,8-dihydrobenzo[c,d]furo[2,3-f]indole have been synthesized, exploring their electron-donor properties and absorption spectra, which may have applications in various industries (Davydenko et al., 2010).

  • Synthesis of Heterocycles : Tandem ring closure-S(RN)1 reactions have been used for the synthesis of N-substituted 2,3-dihydro-1H-indoles, demonstrating versatile applications in organic chemistry (Vaillard, Postigo, & Rossi, 2002).

  • Biological Evaluation : Furo[3,2-e]pyrido[4,3-b] indoles have shown cytotoxic properties in tumor cell lines, indicating potential for therapeutic applications in cancer treatment (Costache et al., 1998).

  • Potassium Channel Activity : Substituted 10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acids have demonstrated bladder-selective smooth muscle relaxant properties, suggesting potential in treating urinary incontinence (Butera et al., 2001).

  • Cycloaddition Reactions : The Ni(ClO4)(2)-catalyzed cycloaddition of indoles and aryl oxiranyl-dicarboxylates/diketones for synthesizing furo[3,4-b]indoles highlights advancements in regio- and diastereoselective chemical reactions (Zhang et al., 2012).

  • Synthesis of Furoindoles : A method for synthesizing 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles has been developed, providing a synthetic analogue of indole-2,3-quinodimethane, important in organic chemistry research (Gribble, Jiang, & Liu, 2002).

  • Tetracyclic Heteroaromatic Compound Synthesis : The first synthesis of furo[2,3-g]thieno[2,3-e]indole using a photochemical benzannulation strategy illustrates advancements in synthesizing complex heteroaromatic compounds (Forneris et al., 2018).

properties

IUPAC Name

7,8-dihydro-1H-furo[2,3-g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-8(4-6-12-9)10-7(1)3-5-11-10/h1-3,5,11H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMWGDRTILHBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydro-1H-furo[2,3-g]indole

Synthesis routes and methods I

Procedure details

A stirred solution of 7,8-dihydrofuro[2,3-g]indole-2-carboxylic acid and 5,6-dihydrofuro[3,2-f]indole-2-carboxylic acid (1:1) (5.46 g, 26.9 mmol) in phenyl ether (250 mL) was heated at reflux for 45 min, then allowed to cool to ambient temperature. Heptane (500 mL) was added and the mixture was passed through a heptane-packed SiO2 column under pressure. The column was eluted with heptane (1.5 L), then heptane-dichloromethane (1:1, 1L) and finally dichloromethane to afford 7,8-dihydrofuro[2,3-g]indole (230 mg, 5.4%) as a white solid. IR νmax (Nujol)/cm−1 3382, 2925, 2854, 1644, 1618, 1491, 1463, 1441, 1435, 1368, 1326, 1234, 1140, 1021, 970, 793, 719, 622, 533 and 475; NMR (400 MHz, CDCl3) δH 3.31 (2H, t, J 8.5 Hz), 4.66 (2H, t, J 8.5 Hz), 6.51 (1H, dd, J2, 3.5 Hz), 6.73 (1H, d, J 8 Hz), 7.06 (1H, dd, J2, 3.5 Hz), 7.39 (1H, d, J 8.5 Hz) and 7.83 (1H, brs). Also collected were 5,6-dihydrofuro[3,2-f]indole (667 mg, 15.6%) and mixed fractions (2.94 g, 68.7%). The mixed isomers were further separated by flash column chromatography [SiO2; ethyl acetate-heptane (1:3)] to afford afford 7,8-dihydrofuro[2,3-f]indole (408 mg, 9.5%) as a white solid and 5,6-dihydrofuro[3,2-f]indole (690 mg, 16%).
Name
7,8-dihydrofuro[2,3-g]indole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,6-dihydrofuro[3,2-f]indole-2-carboxylic acid
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2,3,7,8-tetrahydro-1H-furo[2,3-g]indole-2,3-dione (9.05 g, 47.9 mmol) in tetrahydrofuran (100 mL) was stirred at −20° C. under an argon atmosphere. Solid sodium borohydride was added portionwise and the reaction was stirred for 20 min at −20° C. Boron trifluoride etherate (11.9 mL, 96 mmol) was added dropwise over 90 min, then the mixture was warmed to 0° C. and stirred for 1 h. The reaction was quenched with water (100 mL) and the solution was extracted with ethyl acetate (3×150 mL). The organic extracts were combined, dried (magnesium sulphate) and concentrated in vacuo to afford a yellow solid which was purified by column chromatography [SiO2; heptane-ethyl acetate (5:1)] to afford the title compound (3.2 g, 42.8%); analytical data as described above.
Name
2,3,7,8-tetrahydro-1H-furo[2,3-g]indole-2,3-dione
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Yield
42.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Dong, Z Tang, L Ye, Z Shi, Z Zhao… - The Journal of Organic …, 2020 - ACS Publications
A stereoselective annulation protocol was developed to construct dihydrofuranoindoles from readily available starting materials. In the presence of a bifunctional squaramide, the Friedel…
Number of citations: 9 pubs.acs.org
JM Bentley, DR Adams, D Bebbington… - Bioorganic & medicinal …, 2004 - Elsevier
A series of 1-(1-indolinyl)-2-propylamines was synthesised and evaluated as 5-HT 2C receptor agonists for the treatment of obesity. The general methods of synthesis of the precursor …
Number of citations: 46 www.sciencedirect.com

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